cIAP1-IN-D19-14, commonly referred to as D19-14, is a small-molecule inhibitor targeting the cellular inhibitor of apoptosis protein 1 (cIAP1). This compound has been identified as a promising agent in cancer therapy, particularly for its role in modulating the activity of c-MYC, a transcription factor implicated in numerous cancers. The development of D19-14 stems from earlier research on D19, which demonstrated its ability to inhibit the E3 ubiquitin ligase activity of cIAP1, thus stabilizing MAD1, a key antagonist of c-MYC.
The initial discovery of D19 was part of a high-throughput screening process aimed at identifying inhibitors of cIAP1's ubiquitination activity. Subsequent studies have indicated that D19-14 is an improved analog that enhances the efficacy against c-MYC by promoting its degradation in cellular models and xenograft models .
D19-14 is classified as a small-molecule inhibitor and belongs to the category of E3 ubiquitin ligase inhibitors. Its primary mechanism involves blocking the activity of cIAP1, which is crucial for regulating protein stability and degradation within cancerous cells.
The synthesis of D19-14 involves chemical modifications to the original D19 compound to enhance its potency and selectivity against cIAP1. While specific synthetic pathways are not detailed in the literature reviewed, it generally includes:
The synthesis process must ensure high purity and yield to facilitate subsequent biological testing.
D19-14's molecular structure is characterized by its interaction with the RING domain of cIAP1. This interaction is critical for inhibiting E3 ligase activity. The specific structural features that contribute to its efficacy include:
D19-14 primarily functions through inhibition rather than traditional chemical reactions. The key reactions involved include:
The mechanism by which D19-14 exerts its effects involves several steps:
While specific physical and chemical properties such as melting point or solubility are not extensively documented in available literature, some relevant characteristics can be inferred:
Further studies would be necessary to characterize these properties comprehensively.
D19-14 has several significant applications in scientific research and potential therapeutic contexts:
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1), encoded by the BIRC2 gene, is a multidomain E3 ubiquitin ligase that orchestrates critical cellular processes through ubiquitination-dependent signaling. Its structure comprises three N-terminal baculoviral IAP repeat (BIR) domains that facilitate protein-protein interactions, a central caspase activation and recruitment domain (CARD), and a C-terminal RING domain conferring E3 ubiquitin ligase activity [2] [8]. The BIR1 domain specifically interacts with the TRAF2 adaptor protein, enabling cIAP1 recruitment to TNFR superfamily complexes where it catalyzes K63-linked polyubiquitination of RIP1—a modification essential for NF-κB activation and pro-survival signaling [6] [8]. This ubiquitin ligase function positions cIAP1 as a master regulator of cellular homeostasis, modulating innate immunity, inflammation, and stress responses by controlling signal transduction dynamics [2].
Table 1: Structural and Functional Domains of cIAP1
Domain | Structure | Binding Partners | Functional Role |
---|---|---|---|
BIR1 (aa 1-85) | 3 α-helices/4 β-sheets; Zn²⁺ binding | TRAF2 (asymmetric recruitment) | Complex assembly with TNFR superfamily |
BIR2/BIR3 | Hydrophobic IBM pocket | Caspases, SMAC, NIK | Substrate recruitment; apoptotic regulation |
UBA domain | Ubiquitin-binding fold | Ubiquitin-charged E2 enzymes | Determines ubiquitination topology |
RING domain | Zinc-coordinating fold | E2 ubiquitin-conjugating enzymes | Catalyzes substrate ubiquitination |
Constitutively active in malignancies, cIAP1 maintains persistent RIP1 ubiquitination, enabling formation of prosurvival complexes with TAK1 kinase. This drives cancer cell survival independently of external stimuli [6]. The E3 ligase activity also targets tumor suppressors; for example, cIAP1 mediates ubiquitination and proteasomal degradation of CHOP during ER stress, blunting apoptosis in pancreatic β-cells [3]. This enzymatic versatility underpins cIAP1’s role as a molecular switch governing cellular adaptation to microenvironmental stressors—a function co-opted in oncogenesis.
cIAP1 exhibits paradoxical functionality in cell survival and death pathways. As a negative apoptosis regulator, it sequesters SMAC/DIABLO and promotes caspase ubiquitination, indirectly inhibiting cell death [2] [5]. Simultaneously, it exerts context-dependent control over NF-κB signaling:
In malignancies, this duality manifests as tissue-specific oncogenic mechanisms. cIAP1 overexpression (e.g., via 11q21-23 amplification in hepatocellular carcinoma) promotes tumorigenesis by enhancing survival signaling and inhibiting caspase activation [5]. Conversely, BIRC2 loss-of-function mutations in splenic marginal zone lymphoma cause NIK accumulation and constitutive non-canonical NF-κB activation—equally oncogenic through distinct mechanisms [5]. Nuclear cIAP1 further drives oncogenesis by binding E2F1 and enhancing transcription of cell cycle genes (CCNE, CCNA), directly linking ubiquitination to proliferation control [4].
Table 2: Dual Oncogenic/Tumor-Suppressive Roles of cIAP1
Molecular Context | Primary Mechanism | Downstream Effect | Cancer Association |
---|---|---|---|
Overexpression/Amplification | RIP1 K63-ubiquitination → TAK1 activation | Enhanced canonical NF-κB; Apoptosis resistance | Hepatocellular carcinoma, breast cancer |
Loss-of-function mutations | Impaired NIK degradation → p52 accumulation | Constitutive non-canonical NF-κB | Splenic marginal zone lymphoma |
Nuclear translocation | E2F1 binding and co-activation | Cyclin E/A overexpression; S-phase progression | Cervical cancer, head/neck SCC |
The oncoprotein c-MYC transcriptionally reprograms metabolism, proliferation, and survival pathways in diverse cancers. cIAP1 intersects with c-MYC-driven tumorigenesis through multiple synthetic lethal mechanisms:
Pharmacological cIAP1 antagonists (e.g., D19-14) exploit these dependencies. Structural studies reveal that D19-14 binds the BIR3 domain IBM pocket (Ki < 5 nM), inducing cIAP1 autoubiquitination and proteasomal degradation [1] [7]. This eliminates both cytoplasmic and nuclear cIAP1 functions:
Table 3: Therapeutic Implications of cIAP1 Inhibition in c-MYC-Driven Cancers
c-MYC-Driven Vulnerability | cIAP1 Inhibition Mechanism | Therapeutic Outcome |
---|---|---|
ER stress sensitization | Impaired CHOP degradation | CHOP stabilization → Bim activation → apoptosis |
Replicative stress | Cyclin E/A downregulation | S-phase arrest; DNA damage accumulation |
Apoptosis priming | RIP1 deubiquitination → caspase-8 activation | TNFα-dependent extrinsic apoptosis |
Metabolic stress | Disrupted NF-κB survival signaling | Loss of redox homeostasis |
D19-14 exemplifies structurally optimized cIAP1 antagonists (C22H23N5O2S2; MW 477.58 g/mol) that exploit these vulnerabilities. Its bivalent design enables high-affinity BIR2/BIR3 engagement, triggering rapid cIAP1 auto-ubiquitination while sparing XIAP, enhancing therapeutic specificity [7].
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0